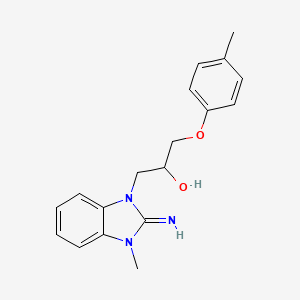![molecular formula C20H18BrN3O3 B11616887 Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate](/img/structure/B11616887.png)
Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone with an aldehyde or ketone under acidic or basic conditions.
Acetamidation: The acetamidophenyl group can be introduced through a nucleophilic substitution reaction, where an acetamidophenylamine reacts with the brominated quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the acetamidophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Substitution: Various substituted quinoline derivatives
Reduction: Aminoquinoline derivatives
Oxidation: Quinoline N-oxide derivatives
科学的研究の応用
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.
Biological Research: Used as a probe to study biological pathways and interactions involving quinoline derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
作用機序
The mechanism of action of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Pathways: The compound may inhibit the replication of DNA or RNA, leading to the death of bacterial or cancer cells. It can also interfere with the electron transport chain in malaria parasites, leading to their death.
類似化合物との比較
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties and applications.
Ethyl 6-bromoquinoline-3-carboxylate: A simpler derivative without the acetamidophenyl group, used in different chemical reactions.
Conclusion
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
特性
分子式 |
C20H18BrN3O3 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC名 |
ethyl 4-(4-acetamidoanilino)-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18BrN3O3/c1-3-27-20(26)17-11-22-18-9-4-13(21)10-16(18)19(17)24-15-7-5-14(6-8-15)23-12(2)25/h4-11H,3H2,1-2H3,(H,22,24)(H,23,25) |
InChIキー |
WGYJLPUCRUIFGM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)NC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11616806.png)
![4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11616810.png)
![3-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11616814.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11616822.png)

![N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11616851.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616857.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11616860.png)

![N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616872.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616875.png)
![N-(4-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11616879.png)
![Ethyl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11616885.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616886.png)
